molecular formula C₇H₄D₉NO₃ B1141336 N-Isovaleroylglycine CAS No. 1330037-21-2

N-Isovaleroylglycine

Cat. No.: B1141336
CAS No.: 1330037-21-2
M. Wt: 168.24
Attention: For research use only. Not for human or veterinary use.
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Description

N-Isovaleroylglycine, also known as N-(3-methylbutanoyl)glycine, is an organic compound with the molecular formula C7H13NO3. It is a derivative of glycine, where the amino group is acylated with isovaleric acid. This compound is a minor metabolite of leucine, an essential amino acid, and is found in human urine. It is particularly significant in the context of metabolic disorders such as isovaleric acidemia .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Isovaleroylglycine can be synthesized through the reaction of glycine with isovaleryl chloride. The reaction typically involves the use of a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

N-Isovaleroylglycine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Isovaleroylglycine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    N-Isovalerylglycinate: The conjugate base of N-Isovaleroylglycine.

    N-Acetylglycine: Another N-acylglycine with an acetyl group instead of an isovaleryl group.

    N-Butyrylglycine: An N-acylglycine with a butyryl group.

Uniqueness

This compound is unique due to its specific role in leucine metabolism and its diagnostic significance in isovaleric acidemia. Unlike other N-acylglycines, it is specifically associated with the catabolism of leucine and the metabolic disorder isovaleric acidemia .

Biological Activity

N-Isovaleroylglycine (IVG) is a significant metabolite associated with the catabolism of the branched-chain amino acid leucine. Its biological activity is primarily linked to metabolic pathways, particularly in relation to isovaleric acidemia (IVA), a disorder characterized by the accumulation of isovaleryl-CoA due to enzyme deficiencies. This article explores the biological activity of this compound, its biosynthesis, physiological roles, and clinical significance.

1. Biosynthesis and Metabolic Pathways

This compound is synthesized through the action of glycine N-acyltransferase (GLYAT), which catalyzes the conjugation of isovaleryl-CoA with glycine. This reaction serves as a detoxification pathway for excess isovaleryl-CoA, converting it into a less toxic form that can be excreted via urine. The reaction can be summarized as follows:

isovaleryl CoA+glycineGLYATN isovaleroylglycine+CoA\text{isovaleryl CoA}+\text{glycine}\xrightarrow{\text{GLYAT}}\text{N isovaleroylglycine}+\text{CoA}

This pathway plays a crucial role in regulating levels of potentially harmful metabolites in individuals with metabolic disorders.

2.1 Isovaleric Acidemia

Isovaleric acidemia is caused by a deficiency in isovaleryl-CoA dehydrogenase, leading to the accumulation of isovaleryl-CoA and its metabolites, including this compound. The clinical manifestations can vary significantly:

  • Acute Neonatal-Onset Form : Presents with severe metabolic acidosis shortly after birth, often resulting in rapid deterioration and high mortality rates if untreated.
  • Chronic Infantile Form : Characterized by intermittent episodes of ketoacidosis, which can be managed with dietary modifications and supplementation.

Case Study Example : A patient diagnosed with acute IVA exhibited massive ketonuria and elevated levels of both 3-hydroxyisovaleric acid and this compound. Treatment involved sodium bicarbonate for acidosis correction and carnitine supplementation, leading to significant recovery .

2.2 Urinary Excretion

Studies have shown that patients with IVA excrete significant amounts of this compound. For instance, one report indicated a daily excretion rate of 1.7 grams in a patient suffering from this condition . Monitoring urinary levels of this compound can thus serve as a diagnostic tool for IVA.

3. Physiological Roles

This compound may have roles beyond mere detoxification:

  • Detoxification Pathway : Serves as a mechanism to mitigate the effects of toxic metabolites resulting from leucine metabolism.
  • Potential Signaling Molecule : Emerging research suggests that acylated amino acids, including this compound, may have independent biological functions that could influence metabolic signaling pathways .

4. Research Findings

Recent studies have highlighted the importance of understanding this compound's role in various metabolic disorders:

  • Metabolic Signature Analysis : Research indicates that alterations in amino acid profiles, including increased levels of this compound, correlate with systemic diseases such as cancer and diabetes .
  • Pharmacological Importance : Investigations into the pharmacological properties of acylated amino acids suggest potential therapeutic applications in managing metabolic dysregulation .

5. Summary Table of Key Findings

AspectDetails
Biosynthesis Enzyme Glycine N-acyltransferase (GLYAT)
Pathological Association Isovaleric Acidemia (IVA)
Excretion Rate Up to 1.7 grams/day in affected patients
Clinical Manifestations Acute neonatal onset; chronic infantile form
Therapeutic Measures Dietary management; carnitine supplementation; monitoring urinary levels
Potential Roles Detoxification; possible signaling functions

Properties

IUPAC Name

2-(3-methylbutanoylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-5(2)3-6(9)8-4-7(10)11/h5H,3-4H2,1-2H3,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRQXMKMBBMNNQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00338092
Record name N-Isovaleroylglycine
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Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Isovalerylglycine
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

16284-60-9
Record name Isovalerylglycine
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Record name N-Isovaleroylglycine
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Record name N-Isovaleroylglycine
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Record name 16284-60-9
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Record name N-ISOVALEROYLGLYCINE
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Record name Isovalerylglycine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000678
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

87 - 90 °C
Record name Isovalerylglycine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000678
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Customer
Q & A

Q1: What is the significance of altered N-Isovaleroylglycine levels in urine?

A1: this compound is a metabolite linked to leucine metabolism. Studies using metabolomics have identified changes in its urinary concentration in the context of different physiological states:

  • Hyperglycemia: Research has demonstrated a significant increase in urinary this compound levels in individuals with type 2 diabetes following experimentally induced hyperglycemia []. This suggests a potential connection between glucose metabolism, leucine catabolism, and the development of diabetic complications.
  • Bacterial Infection: In a mouse model, this compound was found to decrease significantly in urine 24 hours after infection with Staphylococcus aureus []. This highlights the metabolic disturbance caused by infection and suggests a potential role for this compound as a biomarker for monitoring infection progression or treatment response.

Q2: Can we use this compound as a diagnostic marker?

A2: While promising, more research is needed before using this compound as a standalone diagnostic marker. The studies cited provide early evidence of its altered levels in specific conditions:

  • Similarly, the decrease in this compound during S. aureus infection [] necessitates further investigation to determine its specificity and sensitivity as a biomarker for this particular infection compared to other conditions.

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